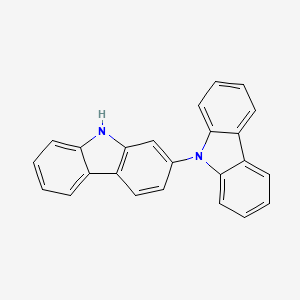

2,9'-Bi-9h-carbazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-carbazol-9-yl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-4-10-21-17(7-1)18-14-13-16(15-22(18)25-21)26-23-11-5-2-8-19(23)20-9-3-6-12-24(20)26/h1-15,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAGTIXVDVWCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,9'-Bi-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Bicarbazole Scaffold

Carbazole and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds, prized for their unique electronic and photophysical properties.[1][2] The covalent linkage of two carbazole units to form bicarbazoles, such as 2,9'-Bi-9H-carbazole, gives rise to molecules with enhanced thermal stability, distinct charge-transport capabilities, and tunable photoluminescence.[3][4] These attributes make them highly sought-after for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as key intermediates in the synthesis of biologically active compounds.[3][5] Understanding the nuances of their synthesis and the precise methods for their characterization is paramount for harnessing their full potential.

Part 1: Strategic Synthesis of this compound

The construction of the C-N bond linking the two carbazole moieties in this compound is a key synthetic challenge. Among the various methodologies, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann couplings, have emerged as powerful and versatile tools.[6][7][8]

Conceptual Workflow for Bicarbazole Synthesis

The synthesis of bicarbazole derivatives typically involves the coupling of a halogenated carbazole with another carbazole unit, which may be functionalized with a boronic acid or ester (for Suzuki coupling) or activated for nucleophilic substitution (for Ullmann coupling).

Caption: Key cross-coupling strategies for the synthesis of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon and carbon-heteroatom bonds.[9] In the context of this compound synthesis, it typically involves the reaction of a carbazole boronic acid or ester with a halogenated carbazole in the presence of a palladium catalyst and a base.[6][10]

Step-by-Step Experimental Protocol:

-

Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromocarbazole (1.0 mmol), 9-(phenyl)carbazole-3-boronic acid (1.2 mmol), and a suitable base such as cesium carbonate (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and a phosphine ligand like Xantphos (0.1 mmol) to the reaction mixture.[8] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.

-

Solvent and Reaction Conditions: Introduce an anhydrous solvent, such as toluene or 1,4-dioxane (10 mL), via a syringe. Stir the mixture at an elevated temperature, typically between 80-110 °C, for 12-24 hours.[8]

-

Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure this compound.

Protocol 2: Ullmann Condensation

The Ullmann condensation is a classic method for forming C-N bonds, often utilizing a copper catalyst.[11][12] This approach can be particularly effective for coupling an amine (in this case, the N-H of carbazole) with an aryl halide.

Step-by-Step Experimental Protocol:

-

Reactant Setup: To a reaction vessel, add 2-bromocarbazole (1.0 mmol), carbazole (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Catalyst System: Introduce a copper(I) catalyst, for example, copper(I) iodide (0.1 mmol), and a ligand like 1,10-phenanthroline (0.2 mmol). The ligand enhances the solubility and reactivity of the copper catalyst.

-

Solvent and Thermal Conditions: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (10 mL). Heat the reaction mixture to a temperature in the range of 150-180 °C for 24-48 hours.

-

Work-up Procedure: After cooling, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by recrystallization or column chromatography to obtain the desired product.

Part 2: Comprehensive Characterization of this compound

The unambiguous identification and purity assessment of the synthesized this compound require a suite of analytical techniques. Each method provides a unique piece of structural and physical information.

Relationship between Characterization Techniques

The characterization process is a holistic endeavor where different techniques provide complementary information to build a complete picture of the synthesized molecule.

Caption: Interplay of analytical techniques for the comprehensive characterization of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the precise molecular structure.[13][14]

-

¹H NMR: Provides information about the number, connectivity, and chemical environment of the hydrogen atoms. The spectrum of this compound will show a complex pattern of aromatic protons, with characteristic chemical shifts and coupling constants that can be assigned to specific positions on the two carbazole rings.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The spectrum will display distinct signals for the aromatic carbons, including the quaternary carbons involved in the linkage between the two carbazole units.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition.[15][16]

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. The expected molecular formula for this compound is C₂₄H₁₆N₂.[17]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for N-H stretching (if present), C-H aromatic stretching, and C=C aromatic ring vibrations.

UV-Visible and Photoluminescence Spectroscopy: These techniques probe the electronic properties of the molecule.[1][18]

-

UV-Vis Absorption: Reveals the electronic transitions within the molecule. Bicarbazole systems typically show strong absorption in the UV region due to π-π* transitions.[19]

-

Photoluminescence (PL): Measures the emission of light from the molecule after excitation. The emission spectrum provides information about the excited state properties and can be used to determine the fluorescence quantum yield.

Quantitative Data Summary

| Technique | Parameter | Expected Value/Range for this compound |

| ¹H NMR | Chemical Shift (δ) | ~7.0 - 8.5 ppm (complex multiplets for aromatic protons) |

| ¹³C NMR | Chemical Shift (δ) | ~110 - 145 ppm (aromatic carbons) |

| HRMS | Exact Mass [M+H]⁺ | Calculated for C₂₄H₁₇N₂: 333.1386; Found: ~333.138- |

| UV-Vis | λmax | ~290-350 nm |

| PL | λem | ~360-450 nm |

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is crucial for assessing the thermal stability of the material, which is a key parameter for applications in electronic devices.[19]

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of a material, such as the glass transition temperature (Tg) and the melting point (Tm). A sharp melting point is a good indicator of the purity of the synthesized compound.

Conclusion

The synthesis and characterization of this compound is a multi-faceted process that requires a strong foundation in modern synthetic organic chemistry and a comprehensive understanding of various analytical techniques. The methodologies outlined in this guide, particularly the strategic application of cross-coupling reactions, provide reliable pathways to this valuable molecule. Rigorous characterization using a combination of spectroscopic and thermal analysis is essential to confirm the structure, purity, and physical properties of the final product, thereby enabling its successful application in the development of advanced materials and pharmaceuticals.

References

- 1. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. leapchem.com [leapchem.com]

- 5. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. vibgyorpublishers.org [vibgyorpublishers.org]

- 14. benchchem.com [benchchem.com]

- 15. Carbazole [webbook.nist.gov]

- 16. benchchem.com [benchchem.com]

- 17. 3,9'-Bi-9H-carbazole | CymitQuimica [cymitquimica.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of 2,9'-Bicarbazole Derivatives: An Unexplored Frontier in Organic Electronics

This document provides an in-depth technical exploration of the anticipated photophysical properties of 2,9'-bicarbazole derivatives. Intended for researchers, materials scientists, and professionals in drug and organic electronic development, this guide moves beyond a standard review. Given the notable scarcity of dedicated research on the 2,9'-linkage isomer compared to its 3,3' and 9,9' counterparts, this paper synthesizes established principles from carbazole chemistry to build a predictive framework. We will explore the unique structural implications of the 2,9'-linkage, propose robust synthetic and characterization protocols, and forecast the potential of these molecules as next-generation materials for applications such as Organic Light-Emitting Diodes (OLEDs).

The Strategic Importance of Bicarbazole Isomerism

Carbazole-based molecules are foundational to the field of organic electronics due to their excellent charge transport capabilities, high thermal stability, and tunable photophysical properties.[1][2] Dimerizing carbazole units into bicarbazoles extends the π-conjugation and introduces new structural and electronic diversity. The specific linkage position between the two carbazole moieties—the isomerism—is not a trivial detail; it fundamentally dictates the molecule's electronic structure and, consequently, its function.[3][4]

-

C-C Linkages (e.g., 2,2'- or 3,3'-): These linkages create a largely planar and extended π-conjugated system, which is ideal for charge transport. However, this planarity can lead to aggregation-caused quenching (ACQ) in the solid state, reducing emissive efficiency.

-

N-N Linkage (9,9'-): This linkage creates a highly twisted, non-conjugated structure where the two carbazole units are electronically isolated.[5][6] This leads to high triplet energies, making them excellent host materials in phosphorescent OLEDs (PhOLEDs).

-

The C-N Linkage (2,9'-): This guide focuses on this unique, asymmetric linkage. Here, one carbazole unit is attached via its electron-rich nitrogen atom (position 9) to the π-system of the second carbazole at its C2 position. This arrangement inherently creates a twisted donor-acceptor (D-A) architecture. The N-aryl carbazole acts as a strong electron donor, while the C-linked carbazole serves as the π-system core. This built-in steric hindrance is crucial for disrupting planarity and minimizing intermolecular interactions, a key strategy for designing highly efficient emitters.

Synthesis and Structural Elucidation: A Proposed Workflow

While specific literature on 2,9'-bicarbazole synthesis is sparse, a robust pathway can be designed based on well-established cross-coupling methodologies. The most logical approach is a palladium- or copper-catalyzed N-arylation reaction, such as the Buchwald-Hartwig amination.

Proposed Synthetic Protocol

Reaction: Buchwald-Hartwig amination of 9H-carbazole with 2-bromocarbazole.

Rationale: This reaction is a cornerstone of modern organic chemistry for forming C-N bonds with high efficiency and functional group tolerance. The choice of a 2-halo carbazole derivative and the parent 9H-carbazole is the most direct route to the desired 2,9'-linkage.

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 9H-carbazole (1.0 eq.), the desired 2-halocarbazole (e.g., 2-bromo-9-phenyl-9H-carbazole, 1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

-

Solvent and Base: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 eq.) and an anhydrous aprotic solvent like toluene or dioxane.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 90-110 °C) and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the organic phase with a solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure 2,9'-bicarbazole derivative.

Diagram 1: Proposed Synthesis of a 2,9'-Bicarbazole Derivative A Graphviz diagram illustrating the proposed Buchwald-Hartwig cross-coupling reaction.

Caption: Proposed synthetic route via Buchwald-Hartwig amination.

Anticipated Photophysical Properties and Their Structural Origins

The unique 2,9'-linkage is predicted to yield a fascinating set of photophysical properties, making these derivatives prime candidates for Thermally Activated Delayed Fluorescence (TADF) emitters.

The Foundation of TADF

TADF is a mechanism that allows OLEDs to harvest both singlet (25%) and triplet (75%) excitons for light emission, enabling theoretical internal quantum efficiencies of 100%. This process relies on a molecule having a very small energy gap (ΔE_ST) between its lowest singlet (S₁) and triplet (T₁) excited states. A small ΔE_ST allows triplet excitons to be converted back into emissive singlet excitons via Reverse Intersystem Crossing (RISC), a thermally-driven process. The key to achieving a small ΔE_ST is to spatially separate the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]

Predictions for 2,9'-Bicarbazoles

The 2,9'-bicarbazole structure is exceptionally well-suited for TADF:

-

HOMO-LUMO Separation: Due to the twisted C-N linkage, the HOMO is expected to be localized on the electron-donating N-aryl carbazole moiety, while the LUMO will reside on the π-system of the C-linked carbazole. This spatial separation naturally minimizes the exchange energy, leading to a small ΔE_ST.

-

Suppressed Aggregation: The significant steric hindrance from the twisted geometry will prevent the detrimental π-π stacking that often quenches emission in the solid state.[3] This should result in high photoluminescence quantum yields (PLQY) in thin films.

-

High Triplet Energy: While the overall ΔE_ST is small, the individual carbazole units retain high intrinsic triplet energies. This makes the 2,9'-bicarbazole scaffold a potentially excellent host material for other emitters, in addition to being an emitter itself.[8]

Table 1: Predicted Photophysical Characteristics of Donor-Acceptor Type 2,9'-Bicarbazole Derivatives

| Property | Predicted Characteristic | Rationale |

| Absorption (λ_abs) | ~320-380 nm | Dominated by π-π* transitions of the carbazole units. A lower-energy charge-transfer (CT) band may be present but weak due to the twisted geometry.[9] |

| Emission (λ_em) | ~450-500 nm (Blue to Sky-Blue) | Emission will originate from a charge-transfer state, with the exact color tunable by adding electron-withdrawing/donating groups to the core. |

| ΔE_ST (S₁-T₁ Gap) | Small (< 0.2 eV) | The twisted D-A structure ensures spatial separation of HOMO and LUMO, minimizing the exchange energy integral.[7] |

| Photoluminescence Quantum Yield (PLQY) | Moderate in solution, High in solid film | The twisted structure allows for vibrational non-radiative decay in solution, but in a rigid matrix (like a thin film), this is suppressed, leading to high PLQY.[10] |

| Fluorescence Lifetime | Biexponential decay (ns prompt, µs delayed) | The presence of TADF will manifest as a short-lived prompt fluorescence and a long-lived delayed fluorescence component from RISC. |

Diagram 2: Jablonski Diagram for a TADF Emitter A Graphviz diagram illustrating the key photophysical processes in a TADF molecule.

Caption: Energy pathways in Thermally Activated Delayed Fluorescence.

A Self-Validating Protocol for Experimental Characterization

For any newly synthesized 2,9'-bicarbazole derivative, a systematic and rigorous characterization workflow is essential to validate its predicted properties and assess its potential.

Core Spectroscopic Analysis

-

UV-Visible Absorption & Photoluminescence (PL):

-

Objective: Determine the ground-state absorption and excited-state emission properties.

-

Protocol: Dissolve the compound in solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile). Record absorption spectra using a dual-beam spectrophotometer and emission spectra using a spectrofluorometer. The shift in emission wavelength with solvent polarity (solvatochromism) provides the first evidence of a charge-transfer excited state.[11]

-

-

Photoluminescence Quantum Yield (PLQY):

-

Objective: Quantify the emission efficiency. This is a critical metric for any potential emitter.

-

Protocol (Absolute Method): Use an integrating sphere coupled to a spectrofluorometer. a. Record the spectrum of the excitation source (e.g., laser) with an empty sphere (reference). b. Place the sample (as a dilute solution or thin film) inside the sphere and record the spectrum again. c. The PLQY is calculated as the ratio of emitted photons to absorbed photons. The number of absorbed photons is the decrease in the integrated intensity of the excitation peak, and the number of emitted photons is the integrated area of the new emission peak.

-

Probing the Excited State Dynamics

-

Time-Resolved Photoluminescence (TRPL):

-

Objective: Measure excited-state lifetimes and confirm TADF.

-

Protocol: Excite the sample with a pulsed laser or LED. Use a technique like Time-Correlated Single Photon Counting (TCSPC) to measure the decay of the emission intensity over time. A TADF molecule will exhibit a biexponential decay: a fast component (nanoseconds) corresponding to prompt fluorescence and a much slower component (microseconds to milliseconds) corresponding to delayed fluorescence.

-

-

Low-Temperature Phosphorescence:

-

Objective: Directly measure the energy of the T₁ state.

-

Protocol: Record the emission spectrum of the sample in a frozen solvent matrix (e.g., 2-MeTHF) at 77 K (liquid nitrogen temperature). At this temperature, thermal energy is insufficient for RISC, so the T₁ state deactivates via phosphorescence. The highest-energy peak (shortest wavelength) of the phosphorescence spectrum corresponds to the T₁ energy level.

-

Causality: The S₁ energy is determined from the onset of the room-temperature fluorescence spectrum. The ΔE_ST can then be calculated as E(S₁) - E(T₁).

-

-

Transient Absorption (TA) Spectroscopy:

-

Objective: Directly observe the triplet state and measure the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC).

-

Protocol: Use a pump-probe setup. An ultrafast laser pulse (the "pump") excites the molecule. A second, delayed white-light pulse (the "probe") passes through the sample, and its absorption is measured. The difference in absorption before and after the pump pulse reveals new absorption features from the excited states (S₁ and T₁). By monitoring the decay of the T₁ absorption signal and the corresponding recovery of the ground state, one can extract the kinetic rates that govern the TADF process.

-

Diagram 3: Experimental Workflow for Characterizing a Novel Emitter A Graphviz diagram outlining the logical flow of experiments.

Caption: A self-validating workflow for photophysical analysis.

Conclusion and Future Outlook

The 2,9'-bicarbazole scaffold represents a compelling and underexplored area in materials science. Based on established structure-property relationships observed in other bicarbazole isomers, we can confidently predict that the unique C-N linkage in 2,9'-derivatives will produce highly twisted, donor-acceptor type molecules. This structure is ideally suited to achieving the small singlet-triplet energy gap required for high-efficiency Thermally Activated Delayed Fluorescence.

This guide provides a foundational framework for researchers to enter this field. We have outlined plausible synthetic routes and a comprehensive, self-validating experimental workflow to characterize these novel compounds. The true potential of 2,9'-bicarbazole derivatives awaits experimental validation. The synthesis and characterization of these molecules will not only fill a significant gap in the literature but could also lead to the development of a new class of highly efficient blue emitters, addressing one of the most persistent challenges in OLED technology.

References

- 1. mdpi.com [mdpi.com]

- 2. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bicarbazole-Benzophenone Based Twisted Donor-Acceptor Derivatives as Potential Blue TADF Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. Two decades of carbazole–triarylborane hybrids in optoelectronics - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00238A [pubs.rsc.org]

- 10. Bicarbazole-benzophenone based twisted donor-acceptor derivatives as potential blue TADF emitters for OLEDs [epubl.ktu.edu]

- 11. Synthesis, photophysical and electrochemical properties of two novel carbazole-based dye molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

"electrochemical properties of 2,9'-Bi-9h-carbazole"

An In-Depth Technical Guide to the Electrochemical Properties of 2,9'-Bi-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole-based materials are a cornerstone in the field of organic electronics, prized for their robust thermal and chemical stability, excellent hole-transporting capabilities, and tunable electronic structure.[1] Among these, bicarbazole derivatives, formed by the linkage of two carbazole units, offer an extended π-conjugated system that further enhances these properties. This technical guide provides a comprehensive examination of the electrochemical properties of a specific isomer, this compound. While direct experimental data for this particular isomer is scarce in publicly accessible literature, this guide synthesizes foundational principles from closely related bicarbazole isomers to predict and understand its behavior. We delve into the core concepts of its redox activity, the determination of its frontier molecular orbital (HOMO and LUMO) energy levels, and the state-of-the-art experimental techniques used for this characterization. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and integrate this compound and its derivatives into advanced optoelectronic and photovoltaic applications.

Introduction to Bicarbazoles: The Significance of Linkage

The carbazole moiety is an electron-rich aromatic heterocycle that can be readily functionalized at several positions, most commonly at the N-9, C-3, and C-6 positions, to tune its optoelectronic properties.[2] When two carbazole units are linked, forming a bicarbazole, the resulting electronic and photophysical properties are critically dependent on the points of connection.[1] The linkage dictates the degree of π-conjugation and the overall molecular geometry, which in turn influences the material's charge transport characteristics and energy levels.

Commonly studied isomers include 3,3'-, 3,9'-, and 9,9'-bicarbazoles. For instance, the 3,9'-bicarbazole isomer is noted for its planar structure and high stability.[1] The this compound, the focus of this guide, represents a less explored linkage that offers a unique electronic structure due to the connection between the N-9 position of one carbazole and the C-2 position of the other. This asymmetric linkage is expected to influence the delocalization of the frontier molecular orbitals across the bicarbazole core, impacting its electrochemical behavior.

Molecular Structure of this compound

The structure of this compound consists of two carbazole units linked by a single covalent bond between the nitrogen atom (position 9) of one unit and a carbon atom (position 2) of the second unit.

Caption: Molecular structure of this compound.

Core Electrochemical Characterization: Cyclic Voltammetry

Cyclic Voltammetry (CV) is the principal technique for probing the redox behavior of electroactive molecules like this compound.[3] It provides critical information about the oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels, respectively.

The Causality Behind the Experimental Protocol

A standard CV experiment involves applying a linearly ramping potential to a working electrode submerged in a solution of the analyte and observing the resulting current. The choice of each component is critical for obtaining reliable and reproducible data.

-

Three-Electrode System: This setup is essential for accurate potential control.

-

The Working Electrode (e.g., glassy carbon, platinum, or gold) is where the redox reaction of interest occurs. Its material must be inert within the potential window.

-

The Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE) provides a stable potential against which the working electrode's potential is measured.

-

The Counter Electrode (e.g., platinum wire) completes the electrical circuit, allowing current to flow without affecting the potential at the working electrode.

-

-

Solvent and Supporting Electrolyte: The solvent (e.g., dichloromethane, acetonitrile) must dissolve the analyte and the electrolyte, and be electrochemically stable over the required potential range. The supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆) is required to ensure sufficient ionic conductivity of the solution and minimize the iR drop (a source of experimental error).

-

Inert Atmosphere: Degassing the solution with an inert gas (e.g., nitrogen or argon) is crucial to remove dissolved oxygen, which can undergo reduction and interfere with the measurement of the analyte's electrochemical signals.

Step-by-Step Experimental Protocol for Cyclic Voltammetry

-

Solution Preparation: Prepare a solution of this compound (typically 0.1-1.0 mM) in a suitable, dry organic solvent containing a high concentration of a supporting electrolyte (e.g., 0.1 M TBAPF₆ in acetonitrile).

-

Cell Assembly: Assemble a three-electrode electrochemical cell. Polish the working electrode to a mirror finish before each experiment to ensure a clean and reproducible surface.

-

Degassing: Purge the solution with high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

-

Data Acquisition:

-

Record a background CV scan of the solvent and electrolyte solution to identify any impurity peaks and establish the potential window.

-

Introduce the analyte and record the CV by scanning the potential from an initial value where no reaction occurs towards a more positive potential (for oxidation) or a more negative potential (for reduction), and then reversing the scan.

-

Perform scans at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

-

Caption: Experimental workflow for Cyclic Voltammetry.

Electrochemical Properties and Frontier Molecular Orbitals

The electrochemical behavior of bicarbazoles is characterized by their oxidation processes, which involve the removal of electrons from the π-system.

Redox Behavior

Carbazole derivatives are known to undergo reversible or quasi-reversible one-electron oxidation processes.[2] For this compound, the first oxidation event would involve the removal of an electron to form a radical cation.

Expected Oxidation: this compound ⇌ [this compound]•+ + e-

The potential at which this occurs (the oxidation potential, E_ox) is a direct measure of the energy required to remove an electron. For many carbazole derivatives, a second oxidation can occur at a more positive potential. The reversibility of these processes, assessed by the separation of the anodic and cathodic peak potentials (ΔEp) and the ratio of peak currents, indicates the stability of the generated radical cation. Unsubstituted carbazoles at the 3 and 6 positions can sometimes undergo dimerization upon oxidation, leading to irreversible CV waves.[4]

Determination of HOMO and LUMO Energy Levels

The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding a molecule's electronic properties and its suitability for various applications.[5]

-

HOMO Level: The energy of the HOMO can be estimated directly from the onset potential of the first oxidation wave in the cyclic voltammogram. A common practice is to reference this potential to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard. The empirical relationship is:

E_HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]

Where 4.8 eV is the absolute energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

-

LUMO Level: Direct measurement of the reduction potential (and thus the LUMO level) for many carbazole derivatives is often difficult because their reduction occurs at very negative potentials, outside the accessible solvent window. Therefore, the LUMO energy is typically estimated using the HOMO energy and the optical band gap (E_g), which is determined from the onset of the absorption edge in the UV-Vis spectrum.[6]

E_LUMO (eV) = E_HOMO + E_g

Predicted Electrochemical Data

| Property | Predicted Range | Method of Determination |

| Oxidation Potential (E_ox) | +1.0 to +1.4 V (vs Ag/AgCl) | Cyclic Voltammetry |

| HOMO Energy Level | -5.4 to -5.8 eV | CV (referenced to Fc/Fc⁺) |

| Optical Band Gap (E_g) | 3.0 to 3.5 eV | UV-Vis Spectroscopy |

| LUMO Energy Level | -2.0 to -2.5 eV | Calculated (E_HOMO + E_g) |

| Table 1: Predicted Electrochemical and Electronic Properties of this compound. |

Advanced Characterization: Spectroelectrochemistry

Spectroelectrochemistry is a powerful technique that combines electrochemical control with spectroscopic measurement in situ.[7][8] It allows for the characterization of the electronic structure of the species generated at the electrode surface, such as the radical cation of this compound. By applying a potential to oxidize the molecule, simultaneous UV-Vis-NIR spectroscopy can reveal the characteristic absorption bands of the newly formed radical cation, providing direct evidence of its formation and stability.[4]

Applications in Organic Electronics

The electrochemical properties of this compound make it a promising candidate for various applications in organic electronics.[9]

-

Organic Light-Emitting Diodes (OLEDs): Its high HOMO energy level suggests it would be an effective hole-transporting material (HTM), facilitating the injection of holes from the anode and their transport to the emissive layer.

-

Perovskite Solar Cells (PSCs): As an HTM in PSCs, the HOMO level must be well-aligned with the valence band of the perovskite absorber layer to ensure efficient hole extraction.

-

Organic Photovoltaics (OPVs): In OPV devices, it could serve as an electron donor material when paired with a suitable electron acceptor.

The alignment of the HOMO and LUMO levels with other materials in a device is critical for efficient charge injection and transport.

Caption: Illustrative energy level diagram for an OLED device.

Conclusion

This compound stands as a molecule of significant interest within the broader family of high-performance organic electronic materials. Its unique asymmetric linkage offers a platform for tuning electrochemical properties, which are paramount for device performance. This guide has outlined the fundamental principles governing its redox behavior and the experimental methodologies required for its characterization. Through cyclic voltammetry and spectroelectrochemistry, researchers can elucidate the HOMO/LUMO energy levels and the stability of its oxidized species. While further direct experimental investigation is warranted, the principles and comparative data presented herein provide a robust framework for predicting its behavior and guiding its strategic incorporation into next-generation organic electronic devices.

References

- 1. 9H,9'H-3,3'-Bicarbazole | 1984-49-2 | Benchchem [benchchem.com]

- 2. iieta.org [iieta.org]

- 3. researchgate.net [researchgate.net]

- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 6. ossila.com [ossila.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. srd.nist.gov [srd.nist.gov]

A Technical Guide to the Thermal Stability of Bicarbazole Compounds

Introduction: The Pivotal Role of Bicarbazole Compounds in Modern Materials Science

Bicarbazole derivatives have emerged as a cornerstone in the development of high-performance organic electronic materials. Their unique molecular architecture, characterized by two covalently linked carbazole moieties, imparts exceptional electronic and photophysical properties. These compounds are integral to the fabrication of Organic Light-Emitting Diodes (OLEDs), organic solar cells, and serve as scaffolds for bioactive molecules in pharmaceutical research.[1] The operational longevity, manufacturing viability, and overall reliability of devices and formulations incorporating these compounds are intrinsically linked to their thermal stability. An in-depth understanding of how bicarbazole compounds behave under thermal stress is, therefore, paramount for predicting their performance, ensuring morphological integrity, and defining safe manufacturing parameters.

This technical guide provides a comprehensive exploration of the thermal stability of bicarbazole compounds, detailing standard analytical protocols, presenting key quantitative data, and dissecting the structural factors that govern their thermal properties.

Foundational Principles of Thermal Stability in Bicarbazole Systems

The thermal stability of an organic molecule is a measure of its resistance to decomposition at elevated temperatures. For bicarbazole compounds, this stability is largely dictated by the strength of the covalent bonds within their aromatic framework and the nature of their intermolecular interactions in the solid state. The rigid and planar structure of the carbazole unit itself contributes significantly to its inherent thermal robustness.

Degradation Mechanisms: A Look into Molecular Breakdown

Under thermal stress, the decomposition of bicarbazole compounds is initiated by the cleavage of the weakest chemical bonds. In the bicarbazole scaffold, potential initial cleavage sites include the C-N bonds of the carbazole rings and any C-C or C-N bonds linking the two carbazole units, as well as bonds associated with peripheral substituents.

While a universally applicable degradation pathway for all bicarbazole derivatives is not feasible due to the vast structural diversity, a general understanding can be gleaned from pyrolysis studies of carbazole and its derivatives. At elevated temperatures, typically in an inert atmosphere to prevent oxidation, decomposition can proceed through a series of complex reactions involving bond scission and rearrangement.

Pyrolysis of carbazole has been shown to yield a variety of products, including aromatic hydrocarbons and other nitrogen-containing compounds.[2] This indicates that both C-C and C-N bond cleavage occurs. For substituted bicarbazoles, the nature of the substituents will significantly influence the fragmentation pattern. For instance, in brominated derivatives, the C-Br bond is a likely point of initial cleavage, leading to the release of hydrogen bromide (HBr) and various brominated aromatic fragments.[3]

Below is a hypothetical thermal degradation pathway for a generic 3,3'-bicarbazole, illustrating potential bond cleavage points and subsequent fragmentation.

Caption: A simplified diagram illustrating a plausible thermal degradation pathway for bicarbazole compounds.

Quantitative Assessment of Thermal Stability: Key Analytical Techniques

The primary methods for evaluating the thermal stability of bicarbazole compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide critical data on decomposition temperatures and phase transitions, respectively.

General Workflow for Thermal Analysis

A systematic approach is crucial for obtaining reproducible and accurate thermal data. The general workflow encompasses sample preparation, instrumental analysis, and data interpretation.

Caption: A standardized workflow for conducting thermal analysis of bicarbazole compounds.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for determining the decomposition temperature (Td).

Objective: To determine the temperature at which a bicarbazole compound begins to decompose and to assess its overall thermal stability.

Methodology:

-

Sample Preparation:

-

Ensure the bicarbazole compound is of high purity. Impurities can significantly affect the onset of decomposition.

-

Thoroughly dry the sample in a vacuum oven to remove any residual solvents or adsorbed moisture. This is critical as their volatilization at lower temperatures can be misinterpreted as decomposition.

-

-

Instrumentation and Setup:

-

Use a calibrated thermogravimetric analyzer.

-

Place 3-10 mg of the powdered sample into an inert TGA crucible (e.g., alumina or platinum).

-

Ensure the sample is evenly spread across the bottom of the crucible to promote uniform heating.

-

-

Thermal Program:

-

Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, up to a final temperature that is well above the expected decomposition point (e.g., 600-800 °C).

-

-

Data Analysis:

-

The instrument records the sample's mass as a function of temperature, generating a TGA curve.

-

The decomposition temperature (Td) is most commonly reported as the temperature at which 5% weight loss occurs. This provides a standardized point of comparison between different materials.

-

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as the glass transition (Tg) for amorphous materials and melting (Tm) for crystalline solids.

Objective: To identify the glass transition temperature (for amorphous solids) or the melting point (for crystalline solids) of a bicarbazole compound.

Methodology:

-

Sample Preparation:

-

Use a small amount of the dried, powdered sample (typically 3-10 mg).

-

Hermetically seal the sample in an aluminum or platinum DSC pan to ensure good thermal contact and prevent any loss of volatile components.

-

-

Instrumentation and Setup:

-

Use a calibrated differential scanning calorimeter with an empty, sealed pan as a reference.

-

Maintain an inert atmosphere, typically with a nitrogen purge, to prevent oxidation.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point or glass transition. This step erases the sample's prior thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20 °C/min) to a low temperature (e.g., 0 °C or lower).

-

Second Heating Scan: Heat the sample again at the same rate as the first scan (e.g., 10 °C/min) to the final temperature.

-

-

Data Analysis:

-

The DSC thermogram plots heat flow versus temperature.

-

The glass transition (Tg) is identified as a step-like change in the baseline of the heat flow curve during the second heating scan. It is typically reported as the midpoint of this transition.

-

The melting point (Tm) is identified as the peak temperature of the endothermic event (a peak pointing downwards in most conventions) on the first or second heating scan.

-

Thermal Properties of Bicarbazole Derivatives: A Comparative Analysis

The thermal stability of bicarbazole compounds can be significantly tuned through synthetic modifications. The introduction of different substituents at various positions on the bicarbazole core can have a profound impact on both the decomposition temperature and the glass transition temperature. Generally, bicarbazole derivatives exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C.

| Compound Name/Description | Decomposition Temp. (Td, 5% weight loss) (°C) | Glass Transition Temp. (Tg) (°C) | Reference |

| 4,4′-(9H,9′H-[3,3′-bicarbazole]-9,9′-diyl)bis(2-methylbenzonitrile) | 400-447 | 141 | [4][5][6] |

| 4,4′-(9H,9′H-[3,3′-bicarbazole]-9,9′-diyl)bis(3-(trifluoromethyl)benzonitrile) | 400-447 | 165 | [4][5][6] |

| 4,4′-(9H,9′H-[3,3′-bicarbazole]-9,9′-diyl)bis(2-(trifluoromethyl)benzonitrile) | 400-447 | 134 | [4][5][6] |

| 3,3′,6,6′-tetra-tert-butyl-9,9′-bicarbazole | 302 | N/A | [7] |

| Novel Carbazole-based Compound 7a | 291 | N/A (Tm = 95 °C) | [8] |

| Novel Carbazole-based Compound 7b | 307 | N/A (Tm = 86 °C) | [8] |

Note: "N/A" indicates that the data was not available or not applicable in the cited source.

Factors Influencing the Thermal Stability of Bicarbazole Compounds

Several key molecular features dictate the thermal robustness of bicarbazole derivatives:

-

Molecular Weight and Rigidity: Higher molecular weight and a more rigid molecular structure generally lead to increased thermal stability. The introduction of bulky and rigid moieties, such as the bicarbazole unit itself, contributes to high decomposition and glass transition temperatures.[4]

-

Substituent Effects: The nature and position of substituents play a critical role.

-

Electron-withdrawing vs. Electron-donating Groups: The electronic nature of substituents can influence bond strengths within the molecule. For instance, the introduction of electron-withdrawing trifluoromethyl (CF3) groups can impact thermal properties differently than electron-donating methyl (CH3) groups.[3][5][6]

-

Steric Hindrance: Bulky substituents, such as tert-butyl groups, can increase the rotational energy barrier of single bonds, leading to higher glass transition temperatures and enhanced morphological stability. However, they can sometimes introduce steric strain that may lower the decomposition temperature.[7]

-

-

Intermolecular Interactions: Strong intermolecular forces, such as π-π stacking and hydrogen bonding (if applicable functional groups are present), can increase the energy required to disrupt the solid-state packing, thereby enhancing thermal stability.

-

Positional Isomerism: The point of attachment of substituents can significantly alter the molecule's symmetry and packing efficiency in the solid state, which in turn affects its thermal properties.

Conclusion: Engineering Thermal Stability for Advanced Applications

The thermal stability of bicarbazole compounds is a critical parameter that underpins their successful application in a wide array of advanced technologies. As this guide has detailed, a combination of robust molecular design and rigorous analytical characterization is essential for developing next-generation materials with enhanced performance and longevity. By leveraging a deep understanding of structure-property relationships and employing standardized analytical protocols such as TGA and DSC, researchers and drug development professionals can effectively engineer and validate bicarbazole derivatives with tailored thermal properties to meet the demanding requirements of their specific applications.

References

- 1. The elucidation for thermal stability in atropisomers of substituted carbazole dimer linked by N-N bond | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lifesciencesite.com [lifesciencesite.com]

- 6. Research Portal [rex.libraries.wsu.edu]

- 7. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

The Core Architecture of Bicarbazole Isomers: A Guide to Structure, Properties, and Application

An In-depth Technical Guide for Researchers

Abstract

Bicarbazole, a dimeric scaffold of the foundational carbazole unit, represents a cornerstone in the field of organic electronics. The inherent versatility of the carbazole moiety, characterized by its rigid, planar structure and rich electron density, is amplified in its dimeric form. However, the true potential of bicarbazole lies in its isomerism. The specific linkage between the two carbazole units dictates the degree of π-conjugation, molecular geometry, and electronic communication, thereby governing its photophysical, electrochemical, and thermal properties. This guide provides a comprehensive exploration of bicarbazole isomers, elucidating the profound impact of isomeric connectivity on material properties and subsequent performance in advanced applications such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). We will dissect synthetic methodologies, delve into the causality behind structure-property relationships, and present validated protocols for characterization, offering researchers a definitive resource for designing next-generation organic functional materials.

The Strategic Importance of Isomerism in Bicarbazole Systems

The fundamental bicarbazole structure consists of two carbazole units—tricyclic aromatic compounds with a nitrogen-containing five-membered ring fused to two benzene rings.[1] The point of linkage between these two units is the critical design parameter that defines the isomer and its resultant properties. The positions on the carbazole ring are numbered, allowing for a precise nomenclature of isomers. Linkages can be broadly categorized into three classes:

-

C-C Linkages: Bonds formed between carbon atoms on the benzene rings (e.g., 2,2'-, 3,3'-). These direct linkages typically extend the π-conjugation across the molecule, significantly influencing the electronic and optical properties.[1]

-

N-N Linkage: A direct bond between the two nitrogen atoms (9,9'-). This linkage results in a significantly twisted, non-planar geometry where the two carbazole units are nearly perpendicular, disrupting π-conjugation between them.

-

C-N Linkages: A bond between a nitrogen atom of one unit and a carbon atom of the other (e.g., 3,9'-). These create asymmetric structures with unique charge-transfer characteristics.[2]

The choice of isomer is a strategic decision in material design. For instance, extended conjugation in C-C linked isomers is desirable for charge transport, whereas the high triplet energy resulting from disrupted conjugation in N-N or sterically hindered C-C isomers is crucial for host materials in phosphorescent OLEDs.

Caption: Classification of bicarbazole isomers based on linkage type.

Synthetic Pathways to Bicarbazole Isomers

The synthesis of specific bicarbazole isomers requires regioselective control. Modern cross-coupling reactions are the primary tools for achieving this precision. The choice of methodology is dictated by the desired linkage (C-C, N-N, or C-N).

Common Synthetic Strategies:

-

Suzuki-Miyaura Coupling: A versatile palladium-catalyzed reaction ideal for forming C-C bonds. It typically involves the coupling of a carbazole boronic acid (or ester) with a halocarbazole. This is a common method for synthesizing isomers like 3,3'-bicarbazole.[3]

-

Ullmann Condensation/Coupling: A classical copper-catalyzed method. It can be used for both C-C bond formation (coupling of two halocarbazoles) and C-N bond formation (coupling of a carbazole with a halocarbazole in the presence of a base).

-

Buchwald-Hartwig Amination: A palladium-catalyzed reaction that is highly effective for forming C-N bonds, making it suitable for synthesizing C-N linked isomers.

-

Oxidative Coupling: Often used for N-N linkage. Direct oxidative coupling of carbazole using an oxidant like potassium permanganate (KMnO₄) can yield 9,9'-bicarbazole.[4]

Caption: General experimental workflow for bicarbazole synthesis.

Experimental Protocol: Synthesis of 3,3'-Bicarbazole via Suzuki Coupling

This protocol provides a representative example of forming a C-C linked bicarbazole.

Objective: To synthesize 3,3'-Bi-9H-carbazole from 3-bromo-9-alkyl-carbazole and (9-alkyl-carbazol-3-yl)boronic acid.

Materials:

-

3-Bromo-9-ethylcarbazole

-

(9-Ethylcarbazol-3-yl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene and Water (degassed)

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

Catalyst Preparation: In a Schlenk flask under argon, add 3-bromo-9-ethylcarbazole (1 eq.), (9-ethylcarbazol-3-yl)boronic acid (1.2 eq.), and K₂CO₃ (3 eq.).

-

Solvent Addition: Add a degassed 3:1 mixture of toluene and water to the flask.

-

Catalyst Addition: Add Pd(OAc)₂ (0.02 eq.) and PPh₃ (0.08 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) under an argon atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3,3'-bicarbazole product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the C-C bond. The base (K₂CO₃) is crucial for activating the boronic acid for the transmetalation step. Using an inert atmosphere prevents the degradation of the palladium catalyst.

The Isomer-Property Relationship: A Deep Dive

The linkage position is the primary determinant of the molecule's electronic structure and, consequently, its physical and chemical properties.

Photophysical Properties

The absorption and emission of light are directly tied to the extent of π-conjugation.

-

3,3'-Bicarbazole: The direct C-C linkage extends the π-conjugation system across both carbazole units.[1] This leads to a red-shift in both absorption and emission spectra compared to monomeric carbazole, meaning it absorbs and emits light at longer wavelengths.

-

9,9'-Bicarbazole: The N-N linkage forces a nearly perpendicular arrangement of the two carbazole moieties. This orthogonal geometry disrupts the π-conjugation between the units. As a result, its absorption spectrum is very similar to that of a simple N-substituted carbazole monomer. This disruption is key to achieving a high triplet energy (T₁), making it an excellent host material for phosphorescent emitters.

-

2,2'-Bicarbazole: This isomer experiences significant steric hindrance between the hydrogen atoms at the 1 and 1' positions, leading to a twisted conformation. This twisting partially disrupts conjugation, resulting in photophysical properties that are intermediate between the 3,3'- and 9,9'- isomers.

| Isomer Linkage | Typical λ_abs (nm) | Typical λ_em (nm) | Triplet Energy (T₁) (eV) | Key Feature |

| 3,3'- | ~350[5] | ~430-460[5] | ~2.9-3.0 | Extended Conjugation |

| 2,2'- | ~330-340 | ~380-410 | ~3.0-3.1 | Sterically Hindered, Twisted |

| 9,9'- | ~290-340 | ~350-370 | >3.0 | Disrupted Conjugation |

| 3,9'- | ~290-350 | ~360-400 | ~3.05[2] | Asymmetric, Bipolar |

Data are representative and can vary with substitution and solvent.

Electrochemical Properties

The electrochemical properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, determine a material's ability to inject and transport charge carriers (holes and electrons).

-

HOMO Level: The carbazole unit is electron-rich and thus has a relatively high HOMO level, making it an excellent hole-transporting moiety. The 3,3'- linkage, which enhances electron-donating ability, often results in a higher HOMO level compared to other isomers, facilitating hole injection from the anode.[3]

-

LUMO Level: The LUMO level is less affected by the linkage but can be tuned by introducing electron-withdrawing or electron-accepting groups to the bicarbazole core.

-

Electrochemical Gap: The energy difference between HOMO and LUMO. Isomers with more extended conjugation (like 3,3'-) tend to have smaller electrochemical gaps.

These properties are critical for aligning the energy levels within a device (e.g., OLED or PSC) to ensure efficient charge injection and transport.

| Isomer Linkage | Typical HOMO (eV) | Typical LUMO (eV) | Function |

| 3,3'- | -5.4 to -5.7 | -2.1 to -2.4 | Hole Transport, Host |

| 9,9'- | -5.7 to -5.9 | -2.0 to -2.3 | Host, Electron Blocking |

| C-N Linked | -5.6 to -5.8 | -2.2 to -2.5 | Bipolar Host/Transport |

Values are approximate and measured relative to vacuum level via techniques like Cyclic Voltammetry.

Thermal Properties

For device stability and longevity, high thermal and morphological stability are non-negotiable.

-

Glass Transition Temperature (T_g): This is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery state. A high T_g (>100 °C) is essential to prevent morphological changes in the thin films of a device during operation, which can lead to failure. Bicarbazole's rigid, bulky structure inherently leads to high T_g values. For instance, derivatives of 3,3'-bicarbazole can exhibit T_g values well over 140 °C.[5]

-

Decomposition Temperature (T_d): This is the temperature at which the material begins to chemically decompose. Bicarbazole isomers are known for their exceptional thermal stability, with T_d values often exceeding 400 °C, making them robust enough to withstand the thermal stresses of device fabrication (e.g., vacuum deposition) and operation.[5]

Caption: Causality chain from isomer linkage to material properties.

Applications in High-Performance Organic Electronics

The tunable properties of bicarbazole isomers make them indispensable in several cutting-edge applications.

Organic Light-Emitting Diodes (OLEDs)

Bicarbazole derivatives are workhorse materials in OLEDs.[6]

-

Host Materials: In phosphorescent OLEDs (PHOLEDs), the emissive layer consists of a phosphorescent guest emitter doped into a host material. To prevent energy loss, the host must have a higher triplet energy (T₁) than the guest. The disrupted conjugation in 9,9'- and 2,2'-bicarbazole isomers provides the requisite high T₁, making them ideal hosts for green and blue phosphorescent emitters.[7]

-

Hole-Transporting Layers (HTLs): The excellent hole mobility and high HOMO levels of C-C linked bicarbazoles, like 3,3'-bicarbazole, make them highly effective as HTLs, facilitating the efficient transport of holes from the anode to the emissive layer.

-

Thermally Activated Delayed Fluorescence (TADF) Emitters: By linking bicarbazole (a donor unit) with an acceptor unit, it is possible to create molecules with a small energy gap between their singlet and triplet excited states (ΔE_ST). This allows for efficient harvesting of triplet excitons for light emission, a process known as TADF.[5][8]

Perovskite Solar Cells (PSCs)

In PSCs, a Hole-Transporting Material (HTM) is crucial for extracting photogenerated holes from the perovskite layer and transporting them to the electrode.

-

Dopant-Free HTMs: The standard HTM, spiro-OMeTAD, requires chemical dopants to achieve high efficiency, but these dopants can degrade the perovskite layer over time, compromising device stability.[9] There is a significant research effort to develop dopant-free HTMs. Bicarbazole-based materials, particularly N,N'-bicarbazole derivatives, have emerged as highly promising candidates for efficient and stable dopant-free HTMs.[9][10][11] Their inherent charge-transport properties and stability contribute to PSCs with high power conversion efficiencies (PCE) and improved operational lifetimes.[12][13]

Conclusion

The isomers of bicarbazole are not merely structural curiosities; they are a powerful demonstration of how subtle changes in molecular architecture can elicit dramatic shifts in material function. The linkage position acts as a master control, tuning the electronic communication between the two carbazole units to yield properties tailored for specific applications. A 3,3'- linkage promotes conjugation for charge transport, while a 9,9'- linkage disrupts it to achieve high triplet energies for host materials. This profound structure-property relationship provides a clear and robust roadmap for chemists and materials scientists. By mastering the synthesis of specific isomers and understanding the causal links between structure and function, the research community can continue to engineer novel bicarbazole-based materials that will drive the next generation of high-performance, stable, and efficient organic electronic devices.

References

- 1. nbinno.com [nbinno.com]

- 2. Bicarbazole-cyanopyridine based bipolar host materials for green and blue phosphorescent OLEDs: influence of the linking style between P- and N-type units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Bicarbazoles: systematic structure-property investigations on a series of conjugated carbazole dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes [epubl.ktu.edu]

- 7. mdpi.com [mdpi.com]

- 8. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 9. Development of Dopant-Free N,N'-Bicarbazole-Based Hole Transport Materials for Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ossila.com [ossila.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,9'-Bi-9H-carbazole

Introduction

Carbazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, recognized for their diverse biological activities and unique optoelectronic properties.[1] The N-substituted carbazoles, in particular, have garnered significant attention for their therapeutic potential in treating neurological disorders and cell proliferation.[1] Among the various carbazole derivatives, this compound represents an important structural motif. This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize this compound, offering insights into the principles, experimental protocols, and data interpretation for researchers in drug development and materials science. The carbazole structure consists of two benzene rings fused to a five-membered nitrogen-containing ring.[1]

Carbazole derivatives are crucial in the development of organic light-emitting diodes (OLEDs) due to their excellent hole-transporting capabilities, high triplet energy, and good thermal stability.[2] These properties make them highly desirable as building blocks for advanced materials in organic electronics.[2]

I. Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound with the molecular formula C₂₄H₁₆N₂ and a molecular weight of 332.40 g/mol . Its structure is characterized by two carbazole units linked together. The unique electronic and steric features of this linkage significantly influence its spectroscopic properties.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.[3]

A. Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Multiplet |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the different carbon environments within the this compound molecule. The signals for the carbazole ring carbons are expected in the aromatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| Aromatic Carbons | 110 - 145 |

Note: These are predicted values and require experimental verification.

C. Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring ¹H and ¹³C NMR spectra for organic compounds like this compound is as follows:[3]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid signal broadening.[3]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Acquisition Parameters:

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled experiment.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired free induction decay (FID). Calibrate the chemical shifts using the residual solvent peak as a reference.[5]

Caption: Workflow for NMR Spectroscopy.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] For this compound, FT-IR can confirm the presence of the carbazole ring system and the nature of the C-H and C-N bonds.

A. Predicted FT-IR Absorption Spectrum

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C-N stretching vibrations.[6]

Table 3: Predicted FT-IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3000 - 3100 | Aromatic C-H Stretch | Medium |

| 1600 - 1650 | Aromatic C=C Stretch | Medium-Strong |

| 1300 - 1400 | C-N Stretch | Medium |

| 700 - 900 | Aromatic C-H Out-of-Plane Bend | Strong |

Note: The presence of a secondary amine N-H stretching frequency around 3419 cm⁻¹ would be expected for a carbazole with an unsubstituted nitrogen, but in this compound, the linkage is at the 9-position of one of the carbazole units, so this peak may be absent or shifted.[6]

B. Experimental Protocol for FT-IR Spectroscopy (KBr Method)

This method is suitable for obtaining the infrared spectrum of a solid sample by dispersing it in a solid matrix that is transparent to infrared radiation.[7]

-

Sample Preparation: Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle to create a fine, homogeneous mixture.

-

Pellet Formation: Transfer a portion of the powdered mixture into a pellet-forming die.[7]

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[7]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against a background spectrum to produce the final absorbance or transmittance spectrum.[7]

Caption: Workflow for FT-IR Spectroscopy (KBr Method).

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[3] For this compound, the UV-Vis spectrum will be dominated by intense π–π* electronic transitions arising from the conjugated carbazole ring system.[7]

A. Predicted UV-Vis Absorption Spectrum

The UV-Vis spectrum of carbazole-based compounds typically shows strong absorption bands in the ultraviolet region. The exact position of the absorption maxima (λ_max) will depend on the extent of conjugation and the solvent used.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λ_max, nm) | Electronic Transition |

| ~290 - 350 | π–π* |

Note: These values are based on typical spectra of carbazole derivatives and may vary.[8][9]

B. Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines the steps for obtaining a UV-Vis absorption spectrum of a compound in solution.[3]

-

Sample Preparation: Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol, or cyclohexane).[3]

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill a cuvette with the pure solvent to be used as a reference. Place the reference cuvette in the appropriate holder and run a baseline scan to correct for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Replace the reference cuvette with the sample cuvette. Run the scan to obtain the absorption spectrum of the sample. The software will plot absorbance as a function of wavelength.[3]

Caption: Workflow for UV-Vis Spectroscopy.

V. Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is invaluable for confirming the molecular formula.

A. Predicted Mass Spectrum

The mass spectrum of this compound, typically obtained using electron ionization (EI), is expected to show a prominent molecular ion peak ([M]⁺) due to the stability of the aromatic system.[10]

Table 5: Predicted Electron Ionization Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Relative Intensity (%) | Notes |

| 333 | [M+1]⁺ | ~26 | Isotopic peak due to the natural abundance of ¹³C. |

| 332 | [M]⁺ | 100 | Molecular Ion and Base Peak. |

| 331 | [M-H]⁺ | Variable | Loss of a hydrogen atom. |

| 166 | [M/2]⁺ or [C₁₂H₈N]⁺ | Variable | Cleavage of the bond between the carbazole units. |

B. Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

-

GC-MS Parameters:

-

Gas Chromatograph: Use a system equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms).

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at a lower temperature and ramp up to a higher temperature to ensure good separation.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500 amu).

-

-

Caption: Workflow for GC-MS Analysis.

VI. Applications in Drug Development and Materials Science

The spectroscopic characterization of this compound is crucial for its application in various fields. In drug development, understanding the precise structure and purity of a compound is essential for establishing structure-activity relationships. Carbazole derivatives have shown potential as antimicrobial and anticancer agents.[1]

In materials science, carbazole-based materials are widely used in organic electronics, particularly in OLEDs.[11][12] The photophysical properties, such as absorption and emission characteristics, determined by UV-Vis and fluorescence spectroscopy, are critical for designing efficient light-emitting devices. The thermal stability, which can be assessed using techniques like thermogravimetric analysis (TGA), is also a key parameter for device longevity.[13] Bicarbazole derivatives have been investigated as host materials for phosphorescent OLEDs.[14]

Conclusion

The spectroscopic analysis of this compound, employing a combination of NMR, FT-IR, UV-Vis, and mass spectrometry, provides a comprehensive understanding of its molecular structure and properties. This guide has outlined the expected spectral data and standardized experimental protocols to assist researchers in the accurate characterization of this important carbazole derivative. The insights gained from these analytical techniques are fundamental to advancing the application of this compound and related compounds in both drug discovery and materials science.

References

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. nanoGe - MATSUSFall23 - Alkyl-substituted multifunctional bicarbazole derivatives for solution processable organic LED devices [nanoge.org]

- 13. Synthesis and Properties of 9-1, 1'-Biphenyl-3-yl-3-(9, 9'-Spirobi9H-Fluoren-3-yl)-9H-Carbazole [journal.xynu.edu.cn]

- 14. Low-driving-voltage sky-blue phosphorescent organic light-emitting diodes with bicarbazole-bipyridine bipolar host materials - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Elusive Crystal Structure of 2,9'-Bicarbazole: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Characterization, and Structural Analysis for Drug Development Professionals and Scientists.

Affiliation: Advanced Materials Research Division

Abstract